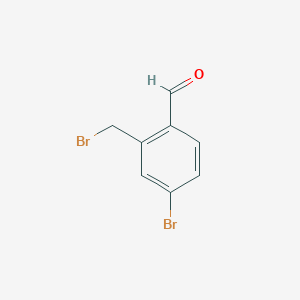

4-broMo-2-(broMoMethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINMCMDQHKVQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295072 | |

| Record name | 4-Bromo-2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261861-86-2 | |

| Record name | 4-Bromo-2-(bromomethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261861-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Bromomethyl Benzaldehyde

Regioselective Bromination Strategies for Aromatic Methyl Groups

The selective introduction of a bromine atom onto the methyl group of a substituted toluene (B28343) derivative is a critical step in the synthesis of 4-bromo-2-(bromomethyl)benzaldehyde. This transformation is most commonly achieved through free-radical benzylic bromination.

Free-Radical Benzylic Bromination Protocols (e.g., N-Bromosuccinimide (NBS) with Initiators)

Free-radical bromination at the benzylic position is favored due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds, making them more susceptible to hydrogen abstraction by a bromine radical. libretexts.orgmasterorganicchemistry.com

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), is a widely used protocol. masterorganicchemistry.comvedantu.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means. masterorganicchemistry.com NBS serves to provide a low, constant concentration of molecular bromine (Br₂), which minimizes competitive and undesirable side reactions like electrophilic addition to the aromatic ring. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through a radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond by heat or light generates initial radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the starting material (e.g., 4-bromo-2-methylbenzaldehyde) to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to yield the desired brominated product and another bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The choice of solvent and reaction conditions is crucial for selectivity. While CCl₄ has been traditionally used, greener alternatives are being explored. researchgate.net For instance, visible-light-induced free-radical bromination of para-substituted toluenes with NBS has been successfully carried out 'on water'. researchgate.net Continuous flow photochemical processes are also being developed to improve safety, efficiency, and scalability. acs.orgrsc.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Methylbenzonitrile | NBS, AIBN, dry CCl₄, reflux, 8 h | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |

| Toluene | NBS, visible light (40W), H₂O | Benzyl (B1604629) bromide | - | researchgate.net |

| 4-Methyl-3-(trifluoromethyl)benzonitrile | NBS, photochemical flow reactor | 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile | - | acs.org |

Stereochemical Considerations in Benzylic Bromination

When benzylic bromination creates a new chiral center, the stereochemical outcome is a critical consideration. The intermediate benzylic radical is sp²-hybridized and planar. pearson.com The subsequent attack by a bromine molecule can occur from either face of the planar radical with equal probability.

Consequently, if the starting material is achiral and the reaction generates a stereocenter, a racemic mixture of two enantiomers (R and S configurations) will be formed. pearson.com This lack of stereoselectivity is a known drawback of many radical reactions.

Functional Group Interconversions for Aldehyde Generation

Once the bromomethyl group is installed, the next key transformation is the generation of the aldehyde functionality. This can be achieved through either the reduction of a nitrile precursor or the oxidation of a corresponding primary alcohol.

Reduction of Nitrile Precursors (e.g., 4-bromo-2-(bromomethyl)benzonitrile (B1370555) via DIBAL-H Reduction)

The partial reduction of a nitrile to an aldehyde is a powerful synthetic tool. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce nitriles to an intermediate imine, which is then hydrolyzed to the aldehyde upon aqueous workup. masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com

The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. commonorganicchemistry.comchemistrysteps.com The bulky nature of DIBAL-H helps to control its reactivity and stop the reduction at the aldehyde stage. chemistrysteps.comyoutube.com The mechanism involves the coordination of the Lewis acidic aluminum to the nitrile nitrogen, followed by the transfer of a hydride ion to the nitrile carbon. chemistrysteps.com

A typical procedure involves dissolving the nitrile precursor, such as 4-bromo-2-(bromomethyl)benzonitrile, in a dry, non-protic solvent like toluene or hexane, followed by the slow, dropwise addition of a DIBAL-H solution at low temperature. rsc.org The reaction is then quenched with an acid solution to hydrolyze the intermediate and yield the final aldehyde product. rsc.org The use of continuous flow technology has been shown to improve the reproducibility and scalability of DIBAL-H reductions of nitriles. lookchem.com

| Nitrile Precursor | Reagents and Conditions | Product | Yield | Reference |

| 4-(Bromomethyl)benzonitrile | 1. DIBAL-H (2 equiv.), dry toluene, 0 °C, 1 h; 2. 10% HCl | 4-(Bromomethyl)benzaldehyde | 70% | rsc.org |

| Various Aromatic Nitriles | DIBAL-H, Toluene, Flow reactor | Corresponding Aldehydes | Good to Excellent | lookchem.com |

Oxidation of Corresponding Alcohols (e.g., (4-bromo-2-(bromomethyl)phenyl)methanol via Pyridinium Chlorochromate (PCC) Oxidation)

An alternative route to the aldehyde involves the oxidation of the corresponding primary alcohol, (4-bromo-2-(bromomethyl)phenyl)methanol. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. libretexts.orgmasterorganicchemistry.com

The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. masterorganicchemistry.com The alcohol attacks the chromium atom of PCC, and after a series of steps, a chromate (B82759) ester is formed. libretexts.org A base, often pyridine (B92270) from the reagent itself, then removes the proton on the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond and the elimination of the chromium species. libretexts.org

The workup for a PCC oxidation usually involves filtering the reaction mixture through a pad of a filter aid like Celite® to remove the chromium byproducts, followed by standard extraction and purification procedures.

| Alcohol Precursor | Reagents and Conditions | Product | Yield | Reference |

| 4-(Bromomethyl)benzyl alcohol | PCC, methylene (B1212753) chloride, rt, 1 h | 4-(Bromomethyl)benzaldehyde | 56% (after recrystallization) | |

| Primary Alcohols (General) | PCC, CH₂Cl₂ | Aldehydes | - | masterorganicchemistry.com |

Multi-Step Synthesis Approaches and Optimization

The synthesis of this compound is inherently a multi-step process. libretexts.org A logical synthetic pathway could start from a readily available precursor like 4-bromo-2-methyltoluene or a derivative thereof.

One plausible synthetic route is:

Starting Material: 4-bromo-2-methylbenzonitrile.

Step 1: Benzylic Bromination. Treatment with NBS and a radical initiator would introduce the bromomethyl group, yielding 4-bromo-2-(bromomethyl)benzonitrile.

Step 2: Nitrile Reduction. Subsequent reduction with DIBAL-H at low temperature would furnish the target aldehyde, this compound.

Another potential route could begin with 4-bromo-2-methylbenzaldehyde:

Starting Material: 4-bromo-2-methylbenzaldehyde. sigmaaldrich.combldpharm.comnih.gov

Step 1: Benzylic Bromination. Direct bromination with NBS would yield the final product. However, this approach carries the risk of over-bromination or side reactions involving the aldehyde group. Protecting the aldehyde as an acetal (B89532) before bromination, followed by deprotection, could be a more controlled strategy.

Sequential Halogenation and Oxidation Strategies

The construction of this compound typically involves a multi-step sequence where halogenation and oxidation reactions are carefully orchestrated. A common conceptual framework starts with a precursor that already contains the desired 4-bromo-2-methyl substitution pattern on the aromatic ring, such as 4-bromo-2-methyltoluene or its derivatives.

One effective strategy involves the sequential halogenation of a related precursor, methyl 4-bromo-2-methylbenzoate. In this pathway, the benzylic methyl group is first converted to a bromomethyl group through a radical bromination reaction. Following this key halogenation step, the ester functionality would then be selectively reduced to the target aldehyde. A detailed example of the initial benzylic bromination step involves refluxing a mixture of methyl 4-bromo-2-methylbenzoate with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in carbon tetrachloride. This reaction proceeds under a nitrogen atmosphere for approximately two hours to yield methyl 4-bromo-2-(bromomethyl)benzoate in high yield (around 90%) . The subsequent selective reduction of the ester to an aldehyde would require mild reducing agents to avoid the reduction of the other functional groups.

An alternative approach involves the oxidation of a suitable precursor as a key step. For instance, a related synthesis is that of 4-bromo-2-nitrobenzaldehyde, which can be prepared from 4-bromo-2-nitrotoluene (B1266186) sigmaaldrich.com. This demonstrates the feasibility of oxidizing a methyl group on a complex, substituted benzene (B151609) ring to an aldehyde. Adapting this concept, a hypothetical route to the target compound could involve the oxidation of 4-bromo-1-(bromomethyl)-2-methylbenzene. However, the oxidation of the methyl group in the presence of a reactive benzylic bromide is challenging and requires highly selective oxidation systems to prevent side reactions.

Chemo- and Regioselectivity Challenges in Synthesis

The synthesis of this compound is fraught with chemo- and regioselectivity challenges that necessitate careful selection of reagents and reaction conditions.

Regioselectivity: The primary challenge in regioselectivity is establishing the correct 1,2,4-substitution pattern on the benzene ring. Synthesizing the 4-bromo-2-methyl aromatic core is not straightforward. For example, the electrophilic bromination of 2-methyltoluene (o-toluidine) would be influenced by the ortho-, para-directing methyl group, leading to potential formation of isomeric products. To overcome this, syntheses often start from precursors where the regiochemistry is already defined, such as 4-bromo-2-methylaniline (B145978) or 4-bromo-2-nitrotoluene sigmaaldrich.comnih.gov. In the synthesis of 4-bromo-3-methylbenzaldehyde, the methyl group's electron-donating nature directs bromination to the ortho and para positions, which can be controlled to achieve the desired isomer smolecule.com. This highlights the importance of substituent effects in controlling the position of halogenation on the aromatic ring.

Chemoselectivity: Chemoselectivity is a significant hurdle due to the multiple reactive functional groups.

Selective Benzylic Bromination: The key transformation of the methyl group to a bromomethyl group must be achieved without reacting with the aromatic ring. Free-radical bromination using N-Bromosuccinimide (NBS) is the method of choice for this transformation, as it selectively brominates the benzylic position over the aromatic ring under radical initiation conditions (e.g., with AIBN or benzoyl peroxide) rsc.org.

Selective Oxidation: The conversion of the methyl group to an aldehyde must be performed without over-oxidation to the corresponding carboxylic acid. Furthermore, if the benzylic bromination is performed first, the oxidation method must be mild enough not to affect the bromomethyl group or the aryl bromide. This often requires multi-step sequences involving protection and deprotection of the more reactive groups.

Aldehyde Reactivity: The aldehyde group itself is susceptible to both oxidation and reduction, and can react with nucleophiles. In multi-step syntheses, it is sometimes necessary to protect the aldehyde, for example as a thioacetal, to prevent undesired side reactions during subsequent steps .

Catalyst Systems and Reaction Condition Tuning for Enhanced Yields

Optimizing catalyst systems and reaction conditions is paramount for maximizing the yield and purity of this compound and its precursors.

For the crucial benzylic bromination step, the choice of radical initiator and solvent is critical. A well-documented example is the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate, a close analogue. In this synthesis, benzoyl peroxide is used as a catalyst to initiate the radical reaction with N-bromosuccinimide . The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) at reflux temperature to facilitate the radical chain reaction while minimizing ionic side reactions rsc.org. The fine-tuning of these parameters—reagent stoichiometry, catalyst concentration, temperature, and reaction time—is essential for achieving high conversion and selectivity.

The table below summarizes the conditions for a highly analogous benzylic bromination reaction, demonstrating the effective use of a catalyst system for high-yield synthesis.

| Reactant | Brominating Agent | Catalyst | Solvent | Conditions | Product Yield | Reference |

| Methyl 4-bromo-2-methylbenzoate | N-bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux, 2 hours, N₂ atmosphere | 90% | |

| 4-methylbenzonitrile | N-bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl₄) | Reflux, 8 hours | 90% | rsc.org |

For electrophilic aromatic bromination steps that may be used to create the initial scaffold, Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed. These catalysts polarize the bromine molecule, creating a potent electrophile that can attack the aromatic ring smolecule.com. The reaction temperature and solvent choice are tuned to control the regioselectivity, especially when competing directing groups are present on the ring smolecule.com.

For oxidation steps, the choice of catalyst and oxidant is critical. While strong oxidants like potassium permanganate (B83412) can convert a methyl group to a carboxylic acid, milder and more selective catalytic systems are required for the synthesis of aldehydes, especially on a sensitive substrate containing bromo-substituents wikipedia.orgyoutube.com.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Bromomethyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a primary site for various chemical reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols through reduction or the introduction of other functional groups. For instance, reduction of the aldehyde group using a reducing agent like sodium borohydride (B1222165) would yield the corresponding alcohol, 4-bromo-2-(bromomethyl)benzyl alcohol. The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation Reactions (e.g., with Arylhydrazines for Phthalazine (B143731) Synthesis)

A significant application of the aldehyde functionality in this molecule is its use in condensation reactions to synthesize heterocyclic compounds. A notable example is the synthesis of 2-substituted 1,2-dihydrophthalazines through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines. longdom.org This reaction is typically carried out under basic conditions and may be catalyzed by agents such as iron(III) chloride. longdom.org The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the aldehyde and the arylhydrazine. This is followed by an intramolecular cyclization, driven by the reactivity of the benzylic bromide, to form the phthalazine ring system.

Electrophilic Aromatic Substitution on the Aldehyde-Substituted Ring

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.orguci.edu A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. libretexts.orgopenstax.org The regioselectivity of the substitution is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents already present on the ring. uci.edunih.gov For instance, in the bromination of a substituted benzene, a catalyst like FeBr₃ is often used to polarize the Br₂ molecule, making it a more potent electrophile. openstax.org

Reactivity of the Benzylic Bromide Functionality

The bromomethyl group (-CH₂Br) provides a second site for a variety of reactions, primarily nucleophilic substitutions and eliminations.

Nucleophilic Substitution Reactions (S\N\1 and S\N\2 pathways)

The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. These reactions can proceed through either an S\N\1 or S\N\2 mechanism, depending on the reaction conditions and the nucleophile. masterorganicchemistry.comlibretexts.orgleah4sci.com

S\N\2 Reactions : A strong nucleophile will favor a bimolecular (S\N\2) pathway, which involves a single, concerted step where the nucleophile attacks the carbon as the bromide ion departs. masterorganicchemistry.comleah4sci.com This mechanism is favored by polar aprotic solvents. libretexts.orgyoutube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

S\N\1 Reactions : In the presence of a weak nucleophile and a polar protic solvent, the reaction is more likely to proceed through a unimolecular (S\N\1) mechanism. libretexts.orgyoutube.com This pathway involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a relatively stable benzylic carbocation intermediate. masterorganicchemistry.comlibretexts.org The carbocation is then rapidly attacked by the nucleophile. masterorganicchemistry.com The stability of the benzylic carbocation makes this pathway particularly relevant for this compound.

The choice between S\N\1 and S\N\2 pathways is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the structure of the substrate. libretexts.org

Elimination Reactions

Under certain conditions, particularly with a strong, sterically hindered base, the benzylic bromide can undergo elimination reactions to form a double bond. The most common mechanism for this is the E2 (bimolecular elimination) pathway. libretexts.org This is a one-step process where the base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a π-bond. libretexts.org The E2 reaction has a specific stereochemical requirement for the proton and the leaving group to be in an anti-periplanar arrangement. libretexts.org

The potential for elimination reactions competes with nucleophilic substitution, and the reaction conditions dictate the major product.

Organometallic Reactions (e.g., Grignard, Suzuki-Miyaura, Stille couplings on similar structures)

The presence of two distinct carbon-bromine bonds (aryl and benzylic) and an aldehyde group in 4-bromo-2-(bromomethyl)benzaldehyde suggests a rich and competitive reactivity in organometallic cross-coupling reactions. The outcome of such reactions is highly dependent on the catalyst, reaction conditions, and the nature of the organometallic reagent.

Grignard Reactions: Grignard reagents are potent nucleophiles and strong bases that readily react with aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In the case of this compound, a Grignard reagent would likely attack the electrophilic carbonyl carbon of the aldehyde. The high reactivity of Grignard reagents can sometimes be "deactivated" by additives like bis[2-(N,N'-dimethylamino)ethyl] ether (BDMAEE) to achieve higher enantioselectivity in reactions with aldehydes. nih.gov However, the presence of the two bromide groups introduces complexity. The Grignard reagent itself could be formed at either the aryl or benzylic bromide position, though formation at the benzylic position is generally more facile. Furthermore, the Grignard reagent, once formed, can participate in side reactions, such as Wurtz coupling. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. easychair.org The reaction is compatible with a wide range of functional groups, making it suitable for complex molecules. nih.gov For a molecule like this compound, the Suzuki-Miyaura coupling offers interesting possibilities for selective functionalization.

Research on similar structures, such as 4-bromomethyl coumarins, has shown that benzylic bromides can undergo Suzuki-Miyaura coupling with arylboronic acids to yield diarylmethane derivatives. researchgate.netresearchgate.net Similarly, aryl bromides are common substrates for this reaction. researchgate.netresearchgate.net In competitive scenarios between aryl bromides and aryl triflates, the outcome can depend on the specific nucleophilic partner used. rsc.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. nih.govrsc.org For instance, CataXCium A Pd G3 has been identified as an effective catalyst for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines. nih.gov

Stille Coupling: The Stille reaction is another powerful palladium-catalyzed cross-coupling method that joins an organotin compound with an organic halide. wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups, and both aryl and benzylic halides can participate. organic-chemistry.org The mechanism involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and reductive elimination to give the final product. wikipedia.org The reactivity of the halide in the Stille reaction generally follows the trend I > OTf > Br > Cl. For this compound, the more reactive benzylic bromide would likely be the preferred site for coupling under standard conditions. Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

A comparison of Stille and Suzuki couplings for the functionalization of other heterocyclic systems has shown that Stille coupling can sometimes provide superior yields, although this is highly substrate-dependent. nih.gov

Concurrent and Competitive Reaction Pathways

The presence of multiple reactive sites in this compound leads to the possibility of concurrent and competitive reactions, making chemoselectivity a key challenge and opportunity in its synthetic transformations.

The aldehyde, benzylic bromide, and aryl bromide moieties can each be targeted selectively under appropriate conditions.

Aldehyde Transformations: The aldehyde group can undergo a host of reactions independent of the bromide groups, such as oxidation to a carboxylic acid, reduction to a primary alcohol, or conversion to an imine or oxime.

Benzylic Bromide Reactions: The benzylic bromide is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions due to the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon. gla.ac.uk This allows for the introduction of a wide range of nucleophiles, such as azides, to form compounds like azide-functionalized ortho-bromobenzaldehydes. beilstein-journals.org

Aryl Bromide Reactions: The aryl bromide is generally less reactive than the benzylic bromide in nucleophilic substitutions but is an excellent handle for various cross-coupling reactions as discussed above.

The differential reactivity of the benzylic bromide and aryl bromide is central to the chemoselective functionalization of this compound. The benzylic C-Br bond is weaker and more polarized than the aryl C-Br bond, making it more susceptible to both nucleophilic attack and oxidative addition to a low-valent metal catalyst.

In palladium-catalyzed cross-coupling reactions, it is often possible to selectively react at the benzylic position while leaving the aryl bromide intact by careful choice of catalyst, ligands, and reaction conditions. For example, in Suzuki-Miyaura couplings of benzyl (B1604629) halides, specific conditions have been developed to favor reaction at the benzylic position. researchgate.net Conversely, conditions can also be optimized to favor reaction at the aryl bromide position, particularly if the benzylic bromide is first protected or converted to a less reactive group.

The following table illustrates potential selective reactions based on studies of similar bifunctional molecules:

| Reactive Site | Reagent/Catalyst | Product Type | Reference |

| Aldehyde | Grignard Reagent (e.g., CH₃MgBr) then H₃O⁺ | Secondary Alcohol | masterorganicchemistry.commasterorganicchemistry.com |

| Benzylic Bromide | NaN₃ | Benzylic Azide | beilstein-journals.org |

| Benzylic Bromide | Arylboronic Acid / Pd Catalyst | Diaryl Methane | researchgate.netresearchgate.net |

| Aryl Bromide | Arylboronic Acid / Pd Catalyst | Biphenyl Derivative | researchgate.netresearchgate.net |

This table is illustrative and based on the reactivity of similar functional groups.

Theoretical and Computational Studies of Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, determining the energetics of different reaction pathways, and analyzing transition state structures. mdpi.comnih.gov

For a molecule like this compound, DFT calculations could be used to:

Predict Regioselectivity: By calculating the activation energies for oxidative addition at the benzylic versus the aryl C-Br bond in a Suzuki-Miyaura or Stille coupling, one could predict which site would react preferentially. Studies on polyhalogenated benzaldehydes have successfully used calculations of Lowest Unoccupied Molecular Orbital (LUMO) energies and reaction energy profiles to predict the site of nucleophilic attack. wuxibiology.com

Elucidate Reaction Mechanisms: Computational studies have been instrumental in detailing the catalytic cycles of cross-coupling reactions. For instance, DFT calculations on the Suzuki-Miyaura reaction of bromobenzene (B47551) have provided insights into the elementary steps, including the role of the base and the energies of intermediates and transition states. nih.gov

Analyze Reaction Energetics: The activation energies for various competing reactions can be calculated to understand experimental observations. For example, in the Suzuki-Miyaura reaction, the activation energy for C-C bond formation can be quantified. nih.gov

A hypothetical comparison of activation energies for competing pathways in this compound might look like this:

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome | Reference (Methodology) |

| Oxidative Addition at Benzylic C-Br | Lower Eₐ | Favored | wuxibiology.comnih.gov |

| Oxidative Addition at Aryl C-Br | Higher Eₐ | Disfavored | wuxibiology.comnih.gov |

| Nucleophilic Attack on Aldehyde | Varies with Nucleophile | Competitive | wuxibiology.com |

This is a hypothetical data table to illustrate the application of quantum chemical calculations.

Molecular dynamics (MD) simulations offer a way to study the influence of the solvent on reaction dynamics and energetics, which can be crucial for understanding and optimizing chemical reactions. easychair.orgeasychair.org MD simulations can model the explicit interactions between the solute and solvent molecules, providing insights that are not captured by implicit solvent models often used in quantum chemical calculations. nih.govresearchgate.net

For the reactions of this compound, MD simulations could be employed to:

Understand Solvent-Mediated Interactions: The solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing the reaction rate and selectivity. MD simulations can reveal the specific solvent structures around the different functional groups of the molecule. easychair.org

Model Solvation Effects on Reaction Barriers: By combining MD with quantum mechanics (QM/MM methods), the free energy profile of a reaction in solution can be calculated, providing a more accurate picture of the reaction energetics than gas-phase calculations alone. nih.gov

Guide Solvent Selection: Simulations can help in the rational selection of solvents to enhance reaction rates or favor a particular reaction pathway. For instance, the effect of different solvents on the selectivity of bromination reactions has been studied and rationalized using mechanistic principles that could be further explored with MD. gla.ac.uk

The insights gained from these computational approaches are invaluable for predicting the chemical behavior of complex molecules like this compound and for designing synthetic strategies that are both efficient and selective.

Synthetic Utility of 4 Bromo 2 Bromomethyl Benzaldehyde in Complex Molecule Construction

As a Precursor for Heterocyclic Compounds

The spatial proximity of the formyl and bromomethyl groups in 4-bromo-2-(bromomethyl)benzaldehyde is ideally suited for intramolecular cyclization reactions, providing efficient pathways to various heterocyclic scaffolds.

A significant application of this compound is in the synthesis of 2-aryl-1,2-dihydrophthalazines. acs.orgnih.gov Research has demonstrated a highly efficient one-pot method that involves the reaction of 2-(bromomethyl)benzaldehydes, including the 4-bromo substituted variant, with arylhydrazines. acs.orgnih.govacs.org This transformation proceeds via a domino condensation/intramolecular substitution mechanism. acs.orgnih.gov The initial step is the condensation of the arylhydrazine with the benzaldehyde (B42025) moiety to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic substitution, where the nitrogen atom of the hydrazone displaces the bromide from the bromomethyl group, leading to the formation of the six-membered dihydrophthalazine ring. acs.org

Optimal conditions for this reaction have been identified as using potassium carbonate (K₂CO₃) as a base and a catalytic amount of iron(III) chloride (FeCl₃) in acetonitrile (B52724) (CH₃CN) at elevated temperatures, typically around 100 °C. acs.orgnih.govacs.org This method provides good to excellent yields, generally ranging from 60% to 91%. acs.orgnih.gov The synthesis of the starting material, this compound, can be achieved from 4-bromo-2-(bromomethyl)-benzonitrile via reduction with diisobutylaluminum hydride (DIBAL-H). acs.org

Table 1: Synthesis of 2-Aryl-1,2-dihydrophthalazines from 2-(Bromomethyl)benzaldehydes and Arylhydrazines This table is based on data for various substituted 2-(bromomethyl)benzaldehydes, illustrating the general applicability of the method.

| Entry | 2-(Bromomethyl)benzaldehyde Derivative | Arylhydrazine | Yield (%) |

|---|---|---|---|

| 1 | This compound | Phenylhydrazine | 85 acs.org |

| 2 | 2-(Bromomethyl)benzaldehyde | Phenylhydrazine | 91 acs.org |

| 3 | 2-(Bromomethyl)benzaldehyde | 4-Methoxyphenylhydrazine | 88 acs.org |

| 4 | 2-(Bromomethyl)benzaldehyde | 4-Chlorophenylhydrazine | 86 acs.org |

| 5 | 4-Methoxy-2-(bromomethyl)benzaldehyde | Phenylhydrazine | 82 acs.org |

Applications in Polyfunctionalized Aromatic Systems

The inherent functionalities of this compound and the products derived from it allow for extensive diversification, leading to highly substituted aromatic structures.

The synthesis of dihydrophthalazines is itself a tandem reaction. acs.orgnih.gov Beyond this initial complexity-building step, the resulting dihydrophthalazine structure, which still contains a bromine atom on the aromatic ring, can be further functionalized. This bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide array of substituents and the construction of more complex, polyfunctionalized aromatic systems. This sequential approach, starting with a tandem reaction followed by further modifications, is a powerful strategy in modern organic synthesis.

While specific examples utilizing this compound for macrocycle synthesis are not extensively documented, the reactivity of its functional groups is highly suggestive of its potential in this area. Bromomethyl-functionalized aromatic compounds are frequently employed as linkers or building blocks in the synthesis of macrocycles and complex supramolecular structures. nih.govresearchgate.netmdpi.com For instance, bis(bromomethyl)pyridines and other similar linkers are used to cyclize peptides and other linear precursors. nih.gov The aldehyde group on this compound offers an additional reactive site for forming macrocyclic structures, for example, through the formation of Schiff base linkages with polyamines, which can then be reduced to stable amine connections. mdpi.com The combination of a bromomethyl group for nucleophilic substitution and an aldehyde for condensation reactions within the same molecule makes it a promising candidate for constructing complex, three-dimensional architectures and interlocked molecules like rotaxanes. researchgate.netmdpi.com The bromine atom on the phenyl ring can also participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into ordered supramolecular frameworks. researchgate.netresearchgate.net

Role as a Building Block in Target-Oriented Synthesis

Target-oriented synthesis aims to create complex molecules, such as natural products or pharmaceutically active compounds, with high efficiency. researchgate.net The ability of this compound to efficiently generate the dihydrophthalazine core makes it a valuable building block in this context. acs.orgnih.gov Dihydrophthalazine and its derivatives are recognized heterocyclic motifs in medicinal chemistry. By providing a reliable and straightforward route to this scaffold, this compound serves as a key starting material for the synthesis of libraries of related compounds for drug discovery programs or for the total synthesis of a specific, biologically active target molecule containing this core structure.

Advanced Methodologies and Catalytic Approaches for Transformations Involving 4 Bromo 2 Bromomethyl Benzaldehyde

Transition-Metal Catalysis in Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like 4-bromo-2-(bromomethyl)benzaldehyde, the primary challenge lies in differentiating between the C(sp²)-Br bond of the aryl bromide and the C(sp³)-Br bond of the benzylic bromide.

Palladium-Catalyzed Coupling Strategies (e.g., Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. masterorganicchemistry.com The relative reactivity of the two bromide moieties in this compound under these conditions is highly dependent on the specific reaction type and the catalytic system employed. Generally, the oxidative addition of a Pd(0) catalyst to a C-Br bond is the initial step. The relative rates for this step are typically C(sp²)-I > C(sp²)-Br > C(sp²)-Cl and C(sp³)-Br (benzylic) > C(sp²)-Br, although this can be heavily influenced by the choice of ligands and reaction conditions.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org For this compound, a chemoselective Heck reaction would ideally target the aryl bromide. The choice of palladium catalyst and ligands is crucial for achieving this selectivity. Phosphine-free palladium systems or specific phosphine ligands can be tuned to favor the activation of the C(sp²)-Br bond over the more labile C(sp³)-Br bond, which might otherwise lead to side reactions like reduction or homocoupling.

Sonogashira Coupling: This reaction couples aryl or vinyl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly effective for C(sp²)-Br bonds. vinhuni.edu.vn Given the general mechanism, selective coupling at the aryl bromide position of this compound is anticipated. Careful control of reaction conditions, such as temperature and catalyst loading, would be necessary to prevent undesired reactions at the benzylic bromide site. Copper-free Sonogashira protocols have also been developed to avoid homocoupling of the alkyne partners. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its ability to form C(sp³)-C(sp²) bonds. nih.govorganic-chemistry.org This presents a significant selectivity challenge. The choice of palladium or nickel catalyst and, critically, the supporting ligand can direct the reaction to either the aryl or the benzylic bromide. wikipedia.org For instance, certain biaryldialkylphosphine ligands have been shown to effectively promote the coupling of secondary alkylzinc halides with aryl bromides while suppressing side reactions. mit.edu To achieve selective coupling at the aryl bromide position, ligands that favor oxidative addition into the C(sp²)-Br bond would be required. Conversely, conditions could potentially be developed to favor reaction at the benzylic position.

Table 1: General Parameters for Palladium-Catalyzed Cross-Coupling Reactions This table presents typical conditions for the named reactions, which would require optimization for the specific substrate this compound to achieve chemoselectivity.

| Reaction | Palladium Source | Typical Ligands | Coupling Partner | Base |

|---|---|---|---|---|

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Alkene | Et₃N, K₂CO₃ |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Terminal Alkyne | Et₃N, Piperidine |

| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf, XPhos | Organozinc | None required |

Copper-Mediated Reactions

Copper-mediated or -catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a cost-effective alternative to palladium-based systems. ecampus.com These reactions are particularly useful for forming carbon-heteroatom bonds (C-N, C-O, C-S) but are also employed for C-C bond formation. In the context of this compound, copper catalysis could be used to couple the aryl bromide with various nucleophiles. The benzylic bromide is also susceptible to nucleophilic substitution, which may or may not be copper-catalyzed, creating a competitive reaction pathway. The reaction conditions, including the copper source (e.g., CuI, Cu(OAc)₂), ligand (e.g., phenanthroline, L-proline), and base, would be critical in determining the site of reactivity. Some modern copper-catalyzed systems have been shown to mediate oxidative C-H/N-H activations with alkynes, suggesting the potential for complex cascade reactions. nih.gov

Organocatalysis in Aldehyde Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high stereoselectivity. beilstein-journals.orgbeilstein-journals.org For this compound, the aldehyde group is a prime target for organocatalytic transformations. The two main activation modes involve the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. nih.gov

Asymmetric Organocatalytic Reactions

Asymmetric organocatalysis can be used to introduce chirality into molecules, a crucial step in the synthesis of many pharmaceuticals and biologically active compounds. nih.gov The aldehyde functional group of this compound can be activated by a chiral secondary amine catalyst (e.g., a derivative of proline or a MacMillan catalyst) to undergo a variety of asymmetric transformations.

Enamine Catalysis: The reaction of the aldehyde with a chiral secondary amine generates a chiral enamine. This enamine is nucleophilic at the α-carbon and can react with various electrophiles (e.g., Michael acceptors, alkyl halides) in a stereocontrolled manner.

Iminium Catalysis: The same chiral secondary amine can catalyze reactions through the formation of a chiral iminium ion. This lowers the LUMO of the α,β-unsaturated system (if formed from an α,β-unsaturated aldehyde), activating it for nucleophilic attack (e.g., in Diels-Alder or Michael addition reactions). For a saturated aldehyde like this compound, this activation mode is less direct but can be part of cascade sequences.

While specific examples utilizing this compound are not prominent in the literature, the principles of asymmetric organocatalysis suggest its aldehyde group could readily participate in reactions such as asymmetric α-alkylation, aldol (B89426) reactions, or Mannich reactions, provided that the catalyst and conditions are chosen to tolerate the two bromide functionalities.

Photoredox and Electrochemistry-Enabled Transformations

Photoredox and electrochemical methods utilize light or electricity, respectively, to drive chemical reactions by generating highly reactive intermediates through single-electron transfer (SET) processes. These techniques offer mild and often unique pathways for bond formation.

Radical-Mediated Pathways and Single-Electron Transfer Processes

Both the aryl and benzylic bromide moieties of this compound are susceptible to reduction via single-electron transfer to form radical intermediates. The benzylic C-Br bond is generally more easily reduced than the aryl C-Br bond.

Photoredox Catalysis: In photoredox catalysis, a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs visible light and becomes a potent single-electron oxidant or reductant in its excited state. nih.gov This excited catalyst can reduce the C-Br bond in this compound to generate a radical. It is likely that the benzylic bromide would be reduced preferentially, forming a 4-bromo-2-formylbenzyl radical. This radical could then participate in various C-C bond-forming reactions, such as coupling with an enamine in a dual photoredox-organocatalysis system. nih.gov Such approaches have been used for the enantioselective α-benzylation of aldehydes, highlighting a potential pathway for transformations involving the bromomethyl group. nih.gov

Electrochemistry: Electrochemical synthesis uses an electric current to drive oxidation or reduction reactions. beilstein-journals.org Anodic oxidation of a bromide salt can generate bromine radicals, which can participate in various transformations. organic-chemistry.org More relevant to the substrate, cathodic reduction can directly generate radical anions from the aryl or benzyl (B1604629) bromide groups. By controlling the electrode potential, it may be possible to selectively reduce one of the C-Br bonds. The resulting radical can undergo subsequent coupling or addition reactions. This metal-free approach offers a green alternative for initiating radical-mediated transformations. organic-chemistry.orgmdpi.com

Table 2: Potential Radical Intermediates from this compound via SET

| Precursor Bond | Radical Intermediate | Potential Subsequent Reactions |

|---|---|---|

| Benzylic C(sp³)-Br | 4-bromo-2-formylbenzyl radical | Dimerization, Addition to alkenes, Coupling with enamines |

| Aryl C(sp²)-Br | 2-(bromomethyl)benzaldehyde radical | Hydrogen atom transfer, Cyclization, Aryl-aryl coupling |

Flow Chemistry and Green Chemistry Considerations in Transformations of this compound

The strategic application of advanced methodologies such as flow chemistry, alongside the principles of green chemistry, offers significant potential for enhancing the efficiency, safety, and sustainability of synthetic routes involving the versatile bifunctional compound, this compound. These approaches address key challenges in traditional batch processing, including reaction control, scalability, and the environmental impact of chemical transformations.

Flow Chemistry Approaches

Continuous flow chemistry provides a powerful platform for conducting reactions in a controlled and intensified manner. The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, enabling precise control over reaction parameters and often leading to higher yields and selectivities. goflow.at For a molecule like this compound, with two distinct reactive sites, the enhanced control offered by flow chemistry is particularly advantageous for achieving chemoselectivity.

Photochemical Transformations in Flow: The bromomethyl group of this compound is susceptible to radical reactions, including further bromination or C-C bond formation. Photochemical activation is a key method for initiating such reactions. researchgate.netpreprints.orgbohrium.commdpi-res.com Performing these reactions in a continuous flow setup offers significant advantages over batch processes. The consistent and efficient irradiation of the reaction mixture in a narrow-channel flow reactor ensures uniform reaction conditions, minimizing the formation of byproducts and allowing for safe handling of reactive intermediates. For instance, photochemical benzylic brominations have been successfully performed in continuous flow, demonstrating high yields and scalability. researchgate.netpreprints.orgbohrium.commdpi-res.com

| Parameter | Batch Reaction | Flow Reaction |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Good to excellent |

| Scalability | Limited | Readily scalable |

| Safety | Potential for hotspots and runaway reactions | Enhanced safety due to small reaction volumes |

Catalytic C-C Coupling in Continuous Flow: The aryl bromide moiety of this compound is a prime handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. nih.govarabjchem.org Implementing these reactions in a continuous flow system using packed-bed reactors with heterogeneous catalysts offers numerous benefits. goflow.at This setup allows for efficient catalyst-substrate contact, easy separation of the catalyst from the product stream, and the potential for catalyst recycling, which aligns with green chemistry principles. goflow.at Continuous flow Suzuki-Miyaura couplings of aryl bromides have been demonstrated with high efficiency and throughput. hes-so.chgoogle.com

| Substrate | Catalyst | Residence Time | Yield |

|---|---|---|---|

| Aryl Bromide | Heterogeneous Pd catalyst | 10-20 minutes | >95% |

Green Chemistry Considerations

The principles of green chemistry focus on designing chemical processes that minimize the use and generation of hazardous substances. In the context of transformations involving this compound, several green chemistry strategies can be employed.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. For transformations of this compound, this involves choosing reactions with high atom economy, such as addition reactions, and minimizing the use of stoichiometric reagents that are not incorporated into the product.

Use of Greener Solvents: Many traditional organic reactions utilize volatile and often toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally benign alternatives. For nucleophilic substitution reactions at the benzylic bromide of this compound, the use of greener solvents like bio-derived solvents or even water, where applicable, can significantly reduce the environmental footprint of the process. The choice of solvent can also influence the reaction mechanism, with polar protic solvents favoring SN1 pathways and polar aprotic solvents favoring SN2 pathways. beilstein-journals.orgmdpi.comnih.govnih.gov

Biocatalysis: The aldehyde functionality of this compound opens the door to biocatalytic transformations. Enzymes can offer high selectivity and operate under mild reaction conditions, often in aqueous media. arabjchem.orgyoutube.com For example, biocatalytic reductions of benzaldehyde (B42025) derivatives to the corresponding alcohols have been demonstrated using various enzyme sources, including those from vegetable wastes. This approach avoids the use of metal hydrides and their associated workup procedures.

| Transformation | Traditional Approach | Greener Alternative |

|---|---|---|

| Nucleophilic Substitution | Halogenated solvents | Bio-derived solvents, ionic liquids |

| Reduction of Aldehyde | Metal hydrides | Biocatalysis (e.g., using alcohol dehydrogenases) |

| C-C Coupling | Homogeneous catalysts with complex workup | Heterogeneous, recyclable catalysts |

By integrating flow chemistry and green chemistry principles, the synthesis and subsequent transformations of this compound can be performed in a more efficient, controlled, and sustainable manner, paving the way for cleaner and safer chemical manufacturing processes.

Analytical and Spectroscopic Characterization in Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation

NMR spectroscopy is an indispensable tool for confirming the structure of 4-bromo-2-(bromomethyl)benzaldehyde. Both ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments within the molecule.

In a hypothetical ¹H NMR spectrum , one would expect to see distinct signals corresponding to the aldehydic proton, the aromatic protons, and the benzylic protons of the bromomethyl group. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the bromomethyl group (-CH₂Br) would also present as a singlet, expected around 4.5-5.0 ppm. The aromatic region would show a more complex pattern. Based on the substitution pattern (1,2,4-trisubstituted), three distinct aromatic protons would be present, likely exhibiting doublet or doublet of doublets splitting patterns, determined by their coupling with adjacent protons.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal, typically appearing between 190-200 ppm. The aromatic carbons would resonate in the 120-145 ppm range, with the carbons attached to the bromine atoms (C-Br) showing characteristic shifts. The carbon of the bromomethyl group (-CH₂Br) would be found further upfield, generally in the 30-40 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds, as experimental data is not available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 (s) | 190 - 200 |

| Aromatic (Ar-H) | 7.5 - 8.0 (m) | 120 - 145 |

Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Products

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The molecular formula of the compound is C₈H₆Br₂O. Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion would appear as a cluster of three peaks: [M]⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br), with an approximate intensity ratio of 1:2:1.

The calculated monoisotopic mass of C₈H₆⁷⁹Br₂O is approximately 275.88 g/mol . Fragmentation in the mass spectrometer would likely involve the loss of a bromine atom (-Br), the formyl group (-CHO), or the entire bromomethyl group (-CH₂Br), leading to characteristic daughter ions that can be used to piece together the structure of the parent molecule.

Table 2: Predicted Key Mass Spectrometry Peaks for this compound (Note: These are predicted values as experimental data is not available.)

| m/z Value (approx.) | Predicted Fragment | Significance |

|---|---|---|

| 276, 278, 280 | [C₈H₆Br₂O]⁺ | Molecular ion cluster (1:2:1 ratio) |

| 197, 199 | [M - Br]⁺ | Loss of one bromine atom |

| 168, 170 | [M - Br - CHO]⁺ | Loss of bromine and formyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other key absorptions would include the C-H stretch of the aldehyde proton (usually two weak bands around 2720 and 2820 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aromatic C=C stretches (in the 1450-1600 cm⁻¹ region), and the C-Br stretches, which would appear in the fingerprint region at lower wavenumbers (typically 500-700 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of conjugated systems. As a substituted benzaldehyde (B42025), this compound would be expected to show absorption maxima (λmax) corresponding to the π → π* and n → π* transitions of the aromatic ring and the carbonyl group. The presence of bromine substituents and the aldehyde group on the benzene (B151609) ring would influence the exact position and intensity of these absorption bands.

Table 3: Predicted Infrared Absorption Frequencies for this compound (Note: These are predicted values as experimental data is not available.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Reagent Systems

The future exploitation of 4-bromo-2-(bromomethyl)benzaldehyde will likely involve the design of novel tandem or domino reactions that sequentially or concurrently engage its multiple reactive sites. The development of such one-pot procedures is a primary goal in modern organic chemistry as it enhances efficiency by reducing intermediate purification steps, saving time and resources. liberty.edu Research into tandem reactions that leverage the unique positioning of the aldehyde and bromomethyl groups could lead to the rapid construction of complex heterocyclic and polycyclic systems. liberty.edu For instance, an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving the bromomethyl group.

A significant area of future research will be the development of new catalytic systems that can selectively functionalize one site in the presence of the others. This includes exploring advanced catalytic methods for C-H bond functionalization. While not yet reported for this specific molecule, general advancements in the ortho-C(sp2)-H functionalization of benzaldehydes using transient directing groups could be adapted. nih.gov Furthermore, the development of chemoselective catalysts for reactions at the aromatic C-Br bond, such as Suzuki or Buchwald-Hartwig couplings, without interfering with the highly reactive benzylic bromide or the aldehyde, is a key challenge. The use of photoredox catalysis, which often operates under mild conditions, presents a promising avenue for achieving such selectivity. rsc.org

Development of Asymmetric Syntheses Utilizing Chiral Derivatives

The creation of single-enantiomer drugs and materials is a critical objective in modern science. While this compound is achiral, its functional handles are ideal starting points for asymmetric synthesis. Future research will undoubtedly focus on converting it into valuable chiral building blocks.

A primary strategy will involve the enantioselective transformation of the aldehyde group. Organocatalysis, in particular, offers a powerful tool for such reactions. Chiral secondary amine catalysts, like those derived from proline, can activate aldehydes towards enantioselective alkylation or aldol (B89426) reactions. acs.orgresearchgate.net The development of bifunctional organocatalysts, which can activate both the aldehyde and the incoming nucleophile through non-covalent interactions like hydrogen bonding, is a particularly promising frontier. rsc.orgmdpi.comdp.tech For example, a chiral thiourea (B124793) or squaramide catalyst could be designed to bind and orient both a nucleophile and the aldehyde of a derivative of the title compound, leading to high levels of stereocontrol.

Another avenue involves the development of chiral catalysts for reactions at the bromomethyl group or the use of chiral nucleophiles. The resulting diastereomeric products could then be separated. The ultimate goal is to develop catalytic asymmetric reactions that can set a stereocenter which then directs subsequent transformations on the molecule, allowing for the construction of complex, enantiopure structures from this versatile starting material.

The table below illustrates a potential research direction, comparing hypothetical catalyst systems for a benchmark asymmetric reaction on a substrate like this compound, based on established principles of asymmetric catalysis.

| Catalyst System | Reaction Type | Potential Chiral Ligand/Catalyst | Expected Enantioselectivity (ee) | Potential Advantages |

| Organocatalysis | Aldol Addition | Diarylprolinol Silyl Ether | High | Metal-free, mild conditions |

| Transition Metal | Allylation | Ti(OiPr)4 / Chiral Diol | Good to High | High reactivity, established methodology |

| Photoredox/Organo | α-Alkylation | [Fe(bpy)3]Br2 / MacMillan Catalyst | Very Good | Uses visible light, abundant metal |

| Bifunctional | Michael Addition | Chiral Thiourea/Squaramide | Excellent | Synergistic activation, high organization in TS |

Integration into Automated Synthesis Platforms

The drive to accelerate discovery in medicine and materials science has spurred the development of automated synthesis and high-throughput screening platforms. unchainedlabs.comnih.gov These systems enable the rapid creation and testing of large compound libraries. semanticscholar.org this compound, as a trifunctional building block, is an ideal candidate for integration into these workflows.

Its distinct reactive sites allow for a "build/couple/pair" strategy in an automated fashion. For example, an automated platform could perform a reaction on the aldehyde, followed by a different reaction at the bromomethyl group, and finally a cross-coupling at the aryl-bromide position, all in a programmed sequence without manual intervention. This would allow for the creation of vast and diverse molecular libraries from a single, readily available starting material.

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, is particularly well-suited for automation and can offer improved reaction control, safety, and scalability. vapourtec.comnih.govbeilstein-journals.org Future research will focus on developing robust flow chemistry protocols for the selective functionalization of this compound. researchgate.netvapourtec.com This would involve optimizing reaction conditions (temperature, pressure, catalysts) for each functional group within a flow reactor, enabling a "plug-and-play" approach to complex molecule synthesis. vapourtec.com

Computational Design of New Transformations and Catalyst Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. scienceopen.compurdue.edu For a molecule with the complexity of this compound, computational modeling can provide crucial insights that would be difficult and time-consuming to obtain experimentally.

Future research will heavily rely on computational methods to design new, selective transformations. DFT calculations can be used to model the transition states of competing reaction pathways, allowing chemists to predict which functional group will react under specific conditions and with a particular catalyst. rsc.orgresearchgate.netresearchgate.net This predictive power can guide the rational design of new catalysts. For instance, by modeling the interaction of various catalyst scaffolds with the substrate, researchers can identify which catalyst features are crucial for achieving high selectivity in a desired transformation, such as a stereoselective reaction. rsc.orgcam.ac.uk This in silico screening of virtual catalyst libraries can dramatically reduce the number of experiments needed, accelerating the discovery of new and efficient synthetic methods. chemrxiv.org The synergy between computational prediction and experimental validation will be paramount in unlocking the full synthetic potential of this compound.

Q & A

Q. What are the established synthetic routes for 4-bromo-2-(bromomethyl)benzaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common synthesis involves nucleophilic substitution or condensation reactions. For example, thiophene-2-carbohydrazide and 4-bromobenzaldehyde can be refluxed in ethanol to form derivatives . Optimization strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling reactions .

- Solvent Selection : Polar aprotic solvents (e.g., acetone, ethanol) improve solubility and reaction rates .

- Temperature Control : Reflux conditions (70–80°C) are typical, but lower temperatures may reduce side products .

- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (catalyst loading, stoichiometry) and identify optimal conditions .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bromine incorporation. For example, aldehyde protons appear at δ 10–11 ppm, while aromatic protons split into distinct multiplet patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₈H₇BrO: ~199.05 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves crystal structure and bond angles, critical for confirming regioselectivity in derivatives .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as toxicity data are incomplete .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in Suzuki–Miyaura cross-coupling reactions?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via GC-MS or HPLC to determine rate constants and intermediate formation .

- Isotopic Labeling : Use deuterated or ¹³C-labeled substrates to track bond-breaking/forming steps .

- Computational Modeling : DFT calculations (e.g., Gaussian software) predict transition states and electron density maps for Pd-catalyzed steps .

Q. How can researchers resolve contradictions in reported NMR data for brominated benzaldehyde derivatives?

- Methodological Answer :

- Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d₆, CDCl₃) are free from impurities that shift peaks .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) that cause splitting .

- Comparative Analysis : Cross-reference with crystallographic data to validate signal assignments .

Q. What strategies are effective for evaluating the biological activity of this compound in proteomics or enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition kinetics .

- Protein Binding Studies : Employ surface plasmon resonance (SPR) or ITC to quantify binding affinities .

- Cellular Toxicity Screening : Conduct MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity at varying concentrations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for synthetic routes involving brominated benzaldehydes?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures using identical reagents and equipment .

- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates or degradation products .

- Environmental Factors : Document humidity, oxygen levels, and light exposure, which may affect bromine reactivity .

Application-Oriented Questions

Q. What experimental designs are suitable for incorporating this compound into donor–acceptor polymers for electrochromic materials?

- Methodological Answer :

- Monomer Synthesis : Couple with indolo[3,2-b]carbazole via Heck coupling, using Pd(OAc)₂ as a catalyst .

- Electrochemical Characterization : Perform cyclic voltammetry (CV) in 0.1 M TBAPF₆/ACN to measure HOMO/LUMO levels .

- Spectroelectrochemistry : Monitor absorbance changes (UV-Vis-NIR) during redox cycling to assess electrochromic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.